Cas no 98814-59-6 (Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-)
![Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- structure](https://ja.kuujia.com/scimg/cas/98814-59-6x500.png)
98814-59-6 structure
商品名:Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-
Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- 化学的及び物理的性質
名前と識別子
-
- 4-butyl-N-[(4-ethoxyphenyl)methylidene]aniline
- DB-047641
- E0262
- 98814-59-6
- DBOAVDSSZWDGTH-HMMYKYKNSA-N
- N-(p-Ethoxybenzylidene)-p-butylaniline
- AS-55810
- D90473
- AKOS002801516
- p-[(p-Ethoxybenzylidene)amino]butylbenzene
- DBOAVDSSZWDGTH-UHFFFAOYSA-N
- DTXSID0067505
- Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-
- N-(4-butylphenyl)-1-(4-ethoxyphenyl)methanimine
- Benzenamine,4-butyl-N-[(4-ethoxyphenyl)methylene]-
- N-(p-ethoxy-benzyli-dene)-p-n-butylaniline
- p-Ethoxybenzylidene p-butylaniline
- N-(4'-Ethoxybenzylidene)-4-n-butylaniline
- 4-Ethoxybenzylidene-4-butylanline
- N-(4-Ethoxybenzylidene)-4-butylaniline, 98%
- (E)-4-butyl-N-(4-ethoxybenzylidene)aniline
- 4-Ethoxybenzylidene-4-butylaniline
- 29743-08-6
- EBBA
- 4'-Ethoxybenzylidene-4-butylaniline
- DTXCID8038061
- EINECS 249-821-8
- MFCD00009465
- 4-Butyl-N-(4-ethoxybenzylidene)aniline
- N-(4-Ethoxybenzylidene)-4-butylaniline
- Benzenamine, 4-butyl-N-((4-ethoxyphenyl)methylene)-
- (E)-N-(4-Butylphenyl)-1-(4-ethoxyphenyl)methanimine
- CS-0183027
- NS00028768
- N-p-Ethoxybenzylidene-p-butylaniline
- SCHEMBL509663
-
- MDL: MFCD00009465
- インチ: InChI=1S/C19H23NO/c1-3-5-6-16-7-11-18(12-8-16)20-15-17-9-13-19(14-10-17)21-4-2/h7-15H,3-6H2,1-2H3/b20-15+
- InChIKey: DBOAVDSSZWDGTH-HMMYKYKNSA-N
- ほほえんだ: CCCCC1=CC=C(C=C1)/N=C/C2=CC=C(C=C2)OCC
計算された属性
- せいみつぶんしりょう: 281.177964357Da
- どういたいしつりょう: 281.177964357Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.6Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- 関連文献
-
1. Effect of vibrational averaging on the quadrupole coupling constant of deuterium in 4-[2H1] pyridine determined from 1H–{2H} INDOR n.m.r. of a partially oriented sampleJames W. Emsley,John C. Lindon,James Tabony J. Chem. Soc. Faraday Trans. 2 1975 71 579
-
Keiki Kishikawa,Shota Aoyagi,Michinari Kohri,Tatsuo Taniguchi,Masahiro Takahashi,Shigeo Kohmoto Soft Matter 2014 10 6582
-
Giorgio Celebre,Giuseppina De Luca,Marcello Longeri Phys. Chem. Chem. Phys. 2000 2 1883
-
4. Theoretical and experimental determination of the indirect nuclear magnetic fluorine–fluorine coupling anisotropy in trans-difluoroetheneG. J. Den Otter,C. MacLean,C. W. Haigh,Stephen Sykes J. Chem. Soc. Chem. Commun. 1974 24
-
5. The structure of 1,6,4aλ4-trithiapentalene and 1,6-dioxa-6aλ4-thiapentalene studied by means of nuclear magnetic resonance spectroscopy in nematic phase and in isotropic solutionJens Peter Jacobsen,John Hansen,Carl Th. Pedersen,Thorvald Pedersen J. Chem. Soc. Perkin Trans. 2 1979 1521
98814-59-6 (Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-) 関連製品
- 98995-69-8(2-Ethyl-1-iodo-4-methoxybenzene)
- 1806765-47-8(Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylate)
- 959246-45-8(Methoxyacetic Acid Tridecyl Ester)
- 617677-53-9(N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine)
- 2138062-05-0(1-bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene)
- 875236-40-1(4-chloro-2-ethylsulfanyl-1-methylbenzene)
- 1351609-98-7(2-(4-chlorophenoxy)-2-methyl-1-{1-oxa-4-thia-8-azaspiro4.5decan-8-yl}propan-1-one)
- 895441-29-9(2,3-dimethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide)
- 450344-03-3(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-nitrobenzamide)
- 478259-86-8(4-(2-ethylbutanoyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
